![molecular formula C24H21N3O4 B2542994 2-(benzo[d][1,3]dioxol-5-yl)-7-ethoxy-5-(pyridin-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine CAS No. 899746-66-8](/img/structure/B2542994.png)
2-(benzo[d][1,3]dioxol-5-yl)-7-ethoxy-5-(pyridin-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine
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Description
2-(benzo[d][1,3]dioxol-5-yl)-7-ethoxy-5-(pyridin-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine is a useful research compound. Its molecular formula is C24H21N3O4 and its molecular weight is 415.449. The purity is usually 95%.
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Scientific Research Applications
Anti-inflammatory Activity
The compound’s structure suggests potential anti-inflammatory properties. Researchers have investigated its effects on inflammatory pathways, including inhibition of pro-inflammatory cytokines and enzymes. Studies have explored its impact on inflammation-related diseases such as arthritis, colitis, and dermatitis .
Anticancer Potential
Given its unique chemical scaffold, this compound has attracted attention in cancer research. In vitro and in vivo studies have evaluated its cytotoxicity against various cancer cell lines. Researchers have explored its mechanisms of action, including interactions with cellular targets involved in cancer progression. Further investigations are needed to uncover its full potential as an anticancer agent .
Antimicrobial Properties
The compound’s heterocyclic structure suggests possible antimicrobial activity. Researchers have tested its efficacy against bacteria, fungi, and viruses. Investigations have focused on its mode of action, potential synergies with existing antibiotics, and safety profiles. Applications could include novel antimicrobial agents or combination therapies .
Neuroprotective Effects
The compound’s structural features hint at neuroprotective properties. Studies have explored its impact on neuronal cell viability, oxidative stress, and neuroinflammation. Researchers aim to understand its potential in treating neurodegenerative diseases like Alzheimer’s and Parkinson’s. Preclinical models have shown promising results, but clinical trials are necessary for validation .
Cardiovascular Applications
Researchers have investigated the compound’s effects on cardiovascular health. Its potential as a vasodilator, antiplatelet agent, or modulator of lipid metabolism has been explored. Cardiovascular diseases, such as hypertension and atherosclerosis, could benefit from targeted therapies based on this compound’s unique structure .
Drug Delivery Systems
The compound’s hydrophobic and aromatic moieties make it suitable for drug delivery applications. Researchers have explored its use as a carrier for poorly water-soluble drugs. By incorporating it into nanoparticles or micelles, drug delivery systems can enhance bioavailability and tissue targeting .
These applications highlight the versatility and potential impact of 2-(benzo[d][1,3]dioxol-5-yl)-7-ethoxy-5-(pyridin-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine in scientific research. Keep in mind that ongoing studies may reveal additional uses, and interdisciplinary collaborations can further explore its multifaceted properties. 🌟
properties
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-7-ethoxy-5-pyridin-2-yl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O4/c1-2-28-21-8-5-6-16-19-13-18(15-9-10-20-22(12-15)30-14-29-20)26-27(19)24(31-23(16)21)17-7-3-4-11-25-17/h3-12,19,24H,2,13-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRRFOTDEJVEEIY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC2=C1OC(N3C2CC(=N3)C4=CC5=C(C=C4)OCO5)C6=CC=CC=N6 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(benzo[d][1,3]dioxol-5-yl)-7-ethoxy-5-(pyridin-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine |
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